(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 16679-95-1
VCID: VC21543364
InChI: InChI=1S/C17H19N3O4/c18-20-16(22)15(10-12-6-8-14(21)9-7-12)19-17(23)24-11-13-4-2-1-3-5-13/h1-9,15,21H,10-11,18H2,(H,19,23)(H,20,22)
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NN
Molecular Formula: C17H19N3O4
Molecular Weight: 329.35 g/mol

(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate

CAS No.: 16679-95-1

Cat. No.: VC21543364

Molecular Formula: C17H19N3O4

Molecular Weight: 329.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate - 16679-95-1

CAS No. 16679-95-1
Molecular Formula C17H19N3O4
Molecular Weight 329.35 g/mol
IUPAC Name benzyl N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C17H19N3O4/c18-20-16(22)15(10-12-6-8-14(21)9-7-12)19-17(23)24-11-13-4-2-1-3-5-13/h1-9,15,21H,10-11,18H2,(H,19,23)(H,20,22)
Standard InChI Key YRNMJERWBOKZEI-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NN
SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NN
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NN

Chemical Identity and Structure

(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate is a small molecular compound belonging to the hydrazide family. The compound is structurally characterized as a derivative of L-tyrosine protected by a benzyloxycarbonyl (Z) group at the N-terminus and modified with a hydrazide group at the C-terminus. This distinctive structure combines several functional groups including a benzyl carbamate group, a hydrazine moiety, and a 4-hydroxyphenyl substituent, all contributing to its chemical reactivity and biological interactions .

The compound has been cataloged in various chemical databases and is known by several synonyms including Z-Tyr-NHNH2, N-Alpha-carbobenzoxy-L-tyrosine hydrazide, and Z-L-tyrosine hydrazide, reflecting its structural characteristics and derivation from tyrosine . The "S" configuration in the compound name indicates the specific stereochemistry at the chiral carbon, which is critical for its biological recognition and activity.

Chemical Identifiers and Properties

The compound's fundamental chemical properties and identifiers are summarized in the following table:

PropertyValue
Chemical FormulaC17H19N3O4
Molecular WeightEstimated ~343.35 g/mol
Canonical SMILESC1=CC=C(C=C1)COC(=O)NC@@HC(=O)NN
InChI1S/C17H19N3O4/c18-20-16(22)15(10-12-6-8-14(21)9-7-12)19-17(23)24-11-13-4-2-1-3-5-13/h1-9,15,21H,10-11,18H2,(H,19,23)(H,20,22)/t15-/m0/s1
InChIKeyYRNMJERWBOKZEI-HNNXBMFYSA-N
Binder IDBN81RO
TypeSmall molecular drug

Table 1: Chemical identifiers and physical properties of (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate

The compound's structure features a benzene ring connected to a carboxy group which forms a carbamate linkage with the amino group of the modified L-tyrosine. The tyrosine component retains its characteristic 4-hydroxyphenyl side chain, while the carboxylic acid terminus has been converted to a hydrazide group. This structural arrangement gives the compound both hydrophobic and hydrophilic regions, influencing its solubility and interaction with biological systems.

Structural Relationship to Similar Compounds

The target compound shares structural similarities with other hydrazine derivatives that have been investigated for various biological activities. It belongs to a broader class of modified amino acid derivatives where the C-terminal carboxylic acid has been converted to a hydrazide. This modification significantly alters the reactivity of the molecule compared to the parent amino acid.

The compound's structure suggests potential for hydrogen bonding through its hydrazide group, carbamate linkage, and the phenolic hydroxyl group. These features may contribute to specific interactions with biological targets, including potential protein binding sites and enzymatic active centers.

Structural Comparison with Related Compounds

When comparing the structure of (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate with related compounds, several key differences emerge. For instance, the related compound (S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate has a simpler structure with just a hydroxyl group instead of the 4-hydroxyphenyl moiety. This structural difference significantly impacts the compound's physical properties, biological interactions, and potential applications.

Biological Activity and Mechanisms

Given its classification as a small molecular drug in the Therapeutic Target Database, (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate likely possesses biological activity of research interest . The presence of the hydrazide functional group suggests potential for carbonyl-targeting reactivity, similar to other hydrazine derivatives that have shown biological activities.

Chemical Reactivity

The chemical structure of (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate suggests several potential reaction pathways. The hydrazide functional group, in particular, is known for its nucleophilic properties and ability to react with carbonyl compounds.

Predicted Reactivity Patterns

Based on structural analysis, the compound may exhibit the following chemical behaviors:

  • Nucleophilic addition reactions at the hydrazide group, potentially forming hydrazones with aldehydes and ketones

  • Possible hydrogen bonding interactions through the NH groups of the hydrazide and carbamate moieties

  • Potential for oxidation-reduction reactions involving the hydrazide group

  • Hydrolytic susceptibility at the carbamate linkage under appropriate conditions

  • Phenolic reactions involving the 4-hydroxyphenyl group, including possible oxidation or conjugation

These reactivity patterns may be relevant to both the compound's chemical synthesis and its potential biological interactions, including metabolism and target binding.

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